molecular formula C24H21FN4O2 B571675 App-fubinaca CAS No. 1185282-03-4

App-fubinaca

Cat. No. B571675
CAS RN: 1185282-03-4
M. Wt: 416.456
InChI Key: TZXBEYFALIFOAG-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APP-FUBINACA is an indazole-based synthetic cannabinoid . It is an analog of AB-FUBINACA in which an isopropyl group has been replaced with a phenylmethyl moiety . The physiological and toxicological properties of this compound are not known .


Synthesis Analysis

APP-FUBINACA was first reported in Europe in January 2019 and later in the United States in March 2019 . It was identified in the United States for the first time in blood sample extracts from forensic casework by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . APP-FUBINACA was detected and characterized in seized drug material by gas chromatography mass spectrometry (GC–MS), LC-QTOF-MS, and nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular formula of APP-FUBINACA is C24H21FN4O2 . It has a molecular weight of 416.4 g/mol . The IUPAC name is N - [ (2 S )-1-amino-1-oxo-3-phenylpropan-2-yl]-1- [ (4-fluorophenyl)methyl]indazole-3-carboxamide .


Chemical Reactions Analysis

The analysis of the characteristic fragment ions of APP-FUBINACA revealed that the amide bond was most susceptible to cleavage . Further analysis of biological specimens resulted in the identification of five metabolites, including 4-HO-APP-BINACA and APP-BINACA 3-phenylpropanoic acid .


Physical And Chemical Properties Analysis

APP-FUBINACA is a neat solid . It is soluble in DMSO . The exact mass and monoisotopic mass of APP-FUBINACA are 416.16485409 g/mol .

Scientific Research Applications

  • Metabolic Behavior and Potency Testing : Synthetic cannabinoids like 5F-APP-PICA and AMB-FUBINACA are extensively metabolized in the human body, often making them undetectable in their original form in human urine. Research suggests the need for monitoring their consumption through metabolite analysis. Bioassays indicate that 5F-APP-PICA is less active than AMB-FUBINACA at CB1 and CB2 receptors (Fabregat-Safont et al., 2019).

  • Detection and Characterization in a Rat Model : AB-FUBINACA has been investigated for its metabolic fate and effects on gene expressions in liver and heart in a rat model. The study found significant associations with dysfunction of oxidation and inflammation (Chen et al., 2015).

  • Biotransformation Pathways : A study on the metabolic profiles of AMB-FUBINACA using human liver microsome and zebrafish models identified various metabolites. The research suggested potential poisoning markers for this drug (Xu et al., 2019).

  • In Vitro Metabolite Profiling : ADB-FUBINACA's metabolic stability and identification of intake markers were evaluated using human liver microsome incubations. The study identified major metabolic pathways and recommended specific metabolites as intake markers (Carlier et al., 2017).

  • Identification of Metabolites in Human Hepatocytes and Urine : AB-FUBINACA's metabolism was studied using human hepatocyte incubation samples and authentic urine specimens. The study identified several metabolites and their major metabolic pathways (Castaneto et al., 2015).

  • Screening and Confirmation in Human Whole Blood : A method for screening and confirming synthetic cannabinoid drugs, including AB-FUBINACA, in human whole blood was developed and validated. This study is crucial for forensic investigations (Tynon et al., 2017).

  • Overview of Clinical, Analytical, and Forensic Implications : A comprehensive review of ADB-FUBINACA and AMB-FUBINACA was conducted, covering their physicochemical properties, detection methods, prevalence, biological effects, pharmacodynamics, and pharmacokinetics (Lobato-Freitas et al., 2021).

Mechanism of Action

Target of Action

APP-FUBINACA is an indazole-based synthetic cannabinoid . The primary target of APP-FUBINACA is the cannabinoid type 1 receptor (CB1 receptor) . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system. It plays a crucial role in the regulation of neurotransmission, and its activation leads to a decrease in neurotransmitter release.

Mode of Action

APP-FUBINACA acts as a full agonist of the CB1 receptor . This means it binds to the receptor and fully activates it, triggering a response. It has been shown to have a moderate affinity for the CB1 receptor, with a Ki of 708 nM . The activation of the CB1 receptor by APP-FUBINACA leads to various physiological and neurological effects .

Pharmacokinetics

It is known that synthetic cannabinoids like app-fubinaca are rapidly and extensively metabolized . The main metabolic pathways include ester hydrolysis, methylation, and hydroxylation . The metabolites are then excreted in urine .

Result of Action

The activation of the CB1 receptor by APP-FUBINACA leads to a range of effects. These include altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures . These effects are similar to those of other synthetic cannabinoids and are more potent than the effects of tetrahydrocannabinol (THC), the main psychoactive compound in cannabis .

Action Environment

The action, efficacy, and stability of APP-FUBINACA can be influenced by various environmental factors. These include the method of administration, the presence of other substances, individual genetic factors, and the state of the user’s health. For instance, synthetic cannabinoids are often consumed by smoking or vaporization, which can influence the onset, intensity, and duration of their effects

properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXBEYFALIFOAG-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032568
Record name APP-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

App-fubinaca

CAS RN

1185282-03-4
Record name N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185282-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name App-fubinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APP-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APP-FUBINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW71LSK9DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.